2-(3-Nitrophenyl)-1,3,2-dioxaborinane
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c12-11(13)9-4-1-3-8(7-9)10-14-5-2-6-15-10/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUHPUDVXJTDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Formation of 2 3 Nitrophenyl 1,3,2 Dioxaborinane
Direct Boronation Strategies for Aryl Systems
Direct C-H borylation represents an atom-economical approach to introduce a boron moiety onto an aromatic ring. This strategy avoids the need for pre-installed functional groups, such as halogens, thereby shortening synthetic sequences. Both palladium and iridium-based catalytic systems have been extensively studied for this purpose, alongside transition-metal-free alternatives.
Palladium-Catalyzed C-H Boronation Protocols
Palladium catalysis has been a cornerstone of C-C and C-heteroatom bond formation for decades. In the context of C-H borylation, palladium catalysts can facilitate the direct introduction of a boryl group onto an aryl scaffold. However, the application of this methodology to deactivated aromatic systems, such as those bearing a nitro group, presents a significant challenge. The electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the palladium catalyst.
Despite these challenges, research into ligands and reaction conditions that can promote the C-H borylation of deactivated arenes is an active area of investigation. The development of highly active palladium catalysts, often in combination with specialized ligands, may offer a viable route to the synthesis of nitrophenyl boronate esters. These reactions typically proceed via an oxidative addition of the C-H bond to the palladium center, followed by reductive elimination to afford the borylated product.
Iridium-Catalyzed C-H Borylation Methodologies
Iridium-catalyzed C-H borylation has emerged as a powerful and versatile tool in organic synthesis. A key advantage of iridium catalysts is their ability to operate under mild conditions and their tolerance of a wide range of functional groups. Furthermore, the regioselectivity of iridium-catalyzed borylation is often governed by steric factors, which can be exploited to achieve specific substitution patterns. nih.govresearchgate.netthieme.deyoutube.comresearchgate.netillinois.eduescholarship.orgresearchgate.netnih.govrsc.org
For the synthesis of 2-(3-nitrophenyl)-1,3,2-dioxaborinane, achieving meta-selectivity is crucial. The steric bulk of the iridium catalyst and its associated ligands can direct the borylation to the less sterically hindered positions of the aromatic ring. In the case of nitrobenzene (B124822), the ortho positions are sterically more accessible, but electronic deactivation can influence the reaction outcome. Recent advancements in ligand design have led to the development of iridium catalysts that can achieve high meta-selectivity in the borylation of substituted arenes. nih.govresearchgate.netthieme.deyoutube.com This is often achieved by creating a sterically demanding environment around the metal center that disfavors reaction at the ortho and para positions.
The general mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of a C-H bond to an active iridium(III) species, followed by reductive elimination of the borylated product. The choice of ligand is critical in controlling the regioselectivity and efficiency of the catalytic cycle.
Transition Metal-Free Boronation Routes to Arylboronates
In recent years, there has been a growing interest in the development of transition-metal-free synthetic methods, driven by the desire to reduce costs and minimize metal contamination in final products. For the synthesis of arylboronates, several transition-metal-free approaches have been reported, primarily involving the borylation of aryl halides or the activation of C-H bonds through radical pathways. While direct C-H borylation of unactivated arenes without a transition metal is challenging, methods involving radical intermediates show promise.
Synthetic Approaches via Precursor Functionalization and Subsequent Cyclization
An alternative and often more established strategy for the synthesis of this compound involves the use of a pre-functionalized 3-nitrophenyl precursor. This approach offers greater control over the regiochemistry of the final product.
Synthesis from Halogenated Precursors via Organometallic Intermediates and Esterification
A common and reliable method for the synthesis of arylboronic acids and their esters involves the use of halogenated aromatic compounds as starting materials. For the synthesis of this compound, 1-bromo-3-nitrobenzene (B119269) is a readily available precursor.
The synthesis can proceed through the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, by reacting 1-bromo-3-nitrobenzene with magnesium or an alkyllithium reagent, respectively. This organometallic species is then quenched with a trialkyl borate, such as trimethyl borate, to form the corresponding boronate ester. Subsequent hydrolysis of this ester yields 3-nitrophenylboronic acid.
More recently, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, have provided a more direct route to boronate esters from aryl halides. In this reaction, an aryl halide is coupled with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. This method often exhibits high functional group tolerance.
Once the 3-nitrophenylboronic acid or a corresponding boronate ester is obtained, the final step is the esterification with 1,3-propanediol (B51772). This reaction is typically carried out by heating the boronic acid and the diol in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| 1-Bromo-3-nitrobenzene | Bis(pinacolato)diboron | 4,4,5,5-Tetramethyl-2-(3-nitrophenyl)-1,3,2-dioxaborolane | Miyaura Borylation |
| 3-Nitrophenylboronic acid | 1,3-Propanediol | This compound | Esterification |
Derivatization from 3-Nitrophenylboronic Acid Precursors
The most direct precursor to this compound is 3-nitrophenylboronic acid. This key intermediate can be synthesized through various methods, including the nitration of phenylboronic acid or from 3-nitroaniline (B104315) via a Sandmeyer-type reaction.
Once 3-nitrophenylboronic acid is in hand, the formation of the 1,3,2-dioxaborinane ring is a straightforward condensation reaction with 1,3-propanediol. This esterification is an equilibrium process that is typically driven to completion by the removal of water, often through azeotropic distillation using a Dean-Stark apparatus. The reaction is usually carried out in a non-polar solvent like toluene (B28343) or benzene. The resulting this compound is a stable compound that can be isolated and purified using standard laboratory techniques.
| Starting Material | Reagent | Product | Key Transformation |
|---|---|---|---|
| 3-Nitrophenylboronic acid | 1,3-Propanediol | This compound | Condensation/Esterification |
Optimization of Reaction Conditions, Catalytic Systems, and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of several key reaction parameters. While this specific esterification can often proceed without a catalyst, careful control of conditions is crucial for maximizing product formation and minimizing side reactions.
Reaction Conditions: Key variables include temperature, solvent, and the method of water removal. The reaction is typically performed in an organic solvent that allows for the azeotropic removal of water, such as toluene or dichloromethane. Heating the reaction mixture facilitates both the reaction rate and the removal of the water byproduct, thereby shifting the equilibrium towards the formation of the desired dioxaborinane. Anhydrous conditions are generally preferred to prevent the reverse hydrolysis reaction. The use of a dehydrating agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, can also be employed to sequester the water formed during the reaction, particularly when azeotropic distillation is not practical.
Catalytic Systems: While often not strictly necessary for the formation of simple boronic esters from diols, acid or base catalysis can be explored to potentially accelerate the reaction rate. However, the acidic nature of the boronic acid itself can often provide sufficient catalysis. The choice of catalyst would need to be carefully considered to avoid unwanted side reactions, especially given the presence of the nitro group on the phenyl ring. For many preparations of similar aryl-1,3,2-dioxaborinanes, the reaction proceeds efficiently without the need for an external catalyst.
Yields: The isolated yields of this compound are influenced by the successful removal of water and the purity of the starting materials. With optimized conditions, including efficient water removal and the use of a slight excess of the diol, yields for analogous 2-aryl-1,3,2-dioxaborinanes are typically reported to be good to excellent.
The following interactive data table summarizes potential optimization parameters for the synthesis of this compound based on general principles of boronic ester formation.
Table 1: Optimization of Reaction Parameters for the Synthesis of this compound
| Parameter | Variation | Expected Outcome on Yield | Notes |
| Solvent | Toluene | High | Allows for azeotropic removal of water using a Dean-Stark apparatus. |
| Dichloromethane | Moderate to High | Can be used with a drying agent like MgSO4. Lower boiling point may require longer reaction times. | |
| Tetrahydrofuran (THF) | Moderate | May require a drying agent. Less effective for azeotropic water removal. | |
| Temperature | Reflux (Toluene) | High | Drives the reaction and facilitates azeotropic water removal. |
| Room Temperature | Low to Moderate | Reaction is slower; requires an efficient drying agent. | |
| Water Removal | Dean-Stark Trap | High | Efficiently removes water, driving the equilibrium to completion. |
| Anhydrous MgSO4 | Moderate to High | A practical alternative to azeotropic distillation. | |
| No specific method | Low | The reaction will be limited by equilibrium. | |
| Catalyst | None (Thermal) | Good to Excellent | Often sufficient for this type of esterification. |
| p-Toluenesulfonic acid | Potentially Faster | Acid catalysis can speed up esterification but may require neutralization during workup. | |
| Reactant Ratio | 1:1.1 (Boronic Acid:Diol) | High | A slight excess of the diol can help drive the reaction to completion. |
Green Chemistry Perspectives and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comorgsyn.org The synthesis of this compound can be approached from a green chemistry perspective by considering several aspects of the synthetic process.
Atom Economy: The condensation reaction between 3-nitrophenylboronic acid and 1,3-propanediol exhibits excellent atom economy, as the only byproduct is water. This is a significant advantage over many other chemical transformations that generate stoichiometric amounts of waste.
Solvent Selection: A key consideration in green synthesis is the choice of solvent. While toluene is effective for azeotropic water removal, it is a volatile organic compound (VOC) with associated environmental and health concerns. Greener solvent alternatives could be explored, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have better environmental profiles than toluene. Alternatively, solvent-free reaction conditions, where the reactants are heated together, could be investigated. This approach, if successful, would significantly improve the green credentials of the synthesis.
Energy Efficiency: The use of microwave irradiation as an alternative heating method could be explored. nih.gov Microwave-assisted synthesis often leads to dramatically reduced reaction times and, consequently, lower energy consumption compared to conventional heating methods. nih.gov
Catalysis: The fact that this reaction can proceed efficiently without a catalyst is a significant green advantage. This avoids the use of potentially toxic or expensive catalysts and simplifies the purification process.
Sustainable Workup and Purification: Traditional purification methods often involve solvent-intensive techniques like column chromatography. Developing a procedure where the product can be isolated by simple filtration or crystallization from a green solvent would be a significant improvement. The use of biodegradable and less toxic solvents for extraction and washing steps should also be prioritized.
By focusing on these areas, the synthesis of this compound can be made more sustainable and environmentally benign, aligning with the core principles of green chemistry. sigmaaldrich.com
Reactivity Profiles and Mechanistic Investigations of 2 3 Nitrophenyl 1,3,2 Dioxaborinane
General Reactivity of Cyclic Boronic Esters in Cross-Coupling Transformations
Cyclic boronic esters, such as 2-(3-nitrophenyl)-1,3,2-dioxaborinane, are versatile and essential reagents in modern organic synthesis, most notably for their role in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, a palladium-catalyzed process that forms carbon-carbon bonds, is a prime example of their application. nih.govrsc.org These organoboron compounds are favored due to their stability, low toxicity, and the wide availability of starting materials. acs.org
Compared to their parent boronic acids, cyclic boronic esters often exhibit enhanced stability, making them easier to handle, purify, and store. digitellinc.com This stability helps prevent common side reactions like protodeboronation, where the boron moiety is replaced by a hydrogen atom. acs.org A key aspect of their reactivity is the ability to participate directly in the catalytic cycle of cross-coupling reactions without the need for prior hydrolysis to the corresponding boronic acid. nih.govillinois.edu Structural, kinetic, and computational studies have confirmed that boronic esters can undergo transmetalation—the key step of transferring the organic group to the metal center—directly. acs.orgillinois.edu The specific structure of the diol used to form the ester (e.g., 1,3-propanediol (B51772) for a dioxaborinane ring) can significantly influence the reaction rate, with some esters showing accelerated rates of transmetalation compared to boronic acids. nih.govillinois.edu
Influence of the 3-Nitrophenyl Moiety on Reactivity and Electronic Properties
The reactivity of this compound is profoundly influenced by the electronic properties of the 3-nitrophenyl group. The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and significantly impacts the electronic environment of the carbon-boron bond.
The primary effects of the 3-nitrophenyl moiety are:
Increased Lewis Acidity of Boron: The strong electron-withdrawing effect of the nitro group makes the boron atom more electron-deficient and thus a stronger Lewis acid. This enhances its ability to coordinate with Lewis bases.
Decreased Nucleophilicity of the Ipso-Carbon: The ipso-carbon (the carbon atom directly attached to boron) becomes less nucleophilic. This is a critical factor in the transmetalation step of cross-coupling reactions, as this step involves the nucleophilic attack of the ipso-carbon on the palladium center. nih.govacs.org Consequently, electron-deficient boronic esters, like the 3-nitrophenyl derivative, are generally expected to exhibit slower rates of transmetalation compared to electron-rich or electron-neutral analogues. rsc.org
Modified Reaction Pathways: In some cases, the presence of a nitro group can open up alternative reaction pathways, such as reductive C-N coupling reactions, where the nitro group itself participates in the transformation under specific catalytic conditions. rsc.org
The electronic character of substituents on the aromatic ring of aryl boronic acids has been shown to have a minimal effect on the facility of certain copper-catalyzed C-N bond-forming reactions, although electron-deficient nitroarenes often provide better yields in these specific transformations. rsc.org
Transmetalation Processes Involving the Boron Center
Transmetalation is the pivotal step in the catalytic cycle of the Suzuki-Miyaura reaction, where the organic moiety is transferred from the boron atom to the palladium(II) center. rsc.org This process regenerates the catalyst and forms the new carbon-carbon bond after a subsequent reductive elimination step.
The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction generally involves three main stages: oxidative addition, transmetalation, and reductive elimination. For a boronic ester like this compound, the process is as follows:
Oxidative Addition: A palladium(0) complex reacts with an organic halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X).
Transmetalation: The arylpalladium(II) complex then reacts with the boronic ester. Mechanistic studies have shown that boronic esters can participate directly in this step. nih.govillinois.edu A base (e.g., hydroxide) coordinates to the boron atom of the dioxaborinane, forming a tetracoordinate boronate species. This "ate" complex is more nucleophilic and facilitates the transfer of the 3-nitrophenyl group to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium center couple, and the C-C bond is formed, yielding the final biaryl product. The palladium(0) catalyst is regenerated and can re-enter the catalytic cycle.
Crucially, the formation of pre-transmetalation intermediates involving boronic esters has been observed and characterized, confirming their direct role without mandatory prior hydrolysis. nih.govacs.orgillinois.edu The rate of this step is dependent on the ability to generate an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon bound to boron. nih.gov
The kinetics of the transmetalation step are highly dependent on the structure of the boronic ester. Studies comparing various esters have revealed significant differences in reaction rates. For instance, some boronic esters have been found to undergo transmetalation more than 20 times faster than the corresponding boronic acid. illinois.edu
Table 1: Relative Transmetalation Rates for Various Boronic Reagents This table is based on generalized findings from kinetic studies of related compounds and illustrates expected trends.
| Boron Reagent Type | Substituent on Aryl Group | Expected Relative Rate | Rationale |
| Arylboronic Acid | 4-F (neutral) | 1.00 (Reference) | Standard reference for comparison. nih.gov |
| Pinacol (B44631) Boronic Ester | 4-F (neutral) | Slower | Steric hindrance from methyl groups can slow the reaction. nih.gov |
| Catechol Boronic Ester | 4-F (neutral) | Faster | Different electronic and steric properties can enhance the rate. nih.gov |
| Dioxaborinane Ester | 3-NO₂ (electron-withdrawing) | Slower | The electron-withdrawing nitro group reduces the nucleophilicity of the ipso-carbon, slowing the transfer to palladium. nih.gov |
| Dioxaborinane Ester | 4-OCH₃ (electron-donating) | Faster | An electron-donating group increases the nucleophilicity of the ipso-carbon, accelerating the transfer. |
Electrophilic and Nucleophilic Character of the Boron Atom in Reaction Pathways
The boron atom in this compound exhibits a dual chemical nature, acting as both an electrophile and a nucleophile during different stages of a reaction. researchgate.netchemistryworld.com
Electrophilic Character: In its neutral, tricoordinate state within the dioxaborinane ring, the boron atom has a vacant p-orbital, making it electron-deficient and a Lewis acid. researchgate.net This electrophilic nature allows it to accept a pair of electrons from a Lewis base (a nucleophile). The strong electron-withdrawing effect of the 3-nitrophenyl group enhances this Lewis acidity, making the boron center more susceptible to nucleophilic attack. This is the initial activation step in many cross-coupling reactions, where a base like hydroxide (B78521) or alkoxide coordinates to the boron. nih.gov
Nucleophilic Character: Once the boron atom accepts a lone pair from a nucleophile, it becomes a tetracoordinate anionic species, commonly referred to as a "boronate" or "ate" complex. researchgate.netnih.gov In this state, the boron center and the organic group attached to it become more nucleophilic. This increased nucleophilicity is what drives the transfer of the 3-nitrophenyl group from the boron to the electrophilic palladium(II) center during the transmetalation step. princeton.edu
This ability to switch from an electrophilic to a nucleophilic center upon activation is fundamental to the reactivity of boronic esters in a wide range of chemical transformations. nih.gov
Ring-Opening and Ring-Closing Reactivity of the Dioxaborinane Scaffold
The 1,3,2-dioxaborinane ring is a six-membered heterocycle that provides stability to the boronic acid moiety. acs.org Its reactivity is primarily centered on the stability of the boronic ester linkage (B-O bonds).
Ring-Opening: The dioxaborinane ring can be opened through hydrolysis, which cleaves the B-O bonds to release 1,3-propanediol and the 3-nitrophenylboronic acid. This process is typically reversible and can be promoted by acidic or basic conditions. While the six-membered ring of a propanediol-derived ester is generally more stable and less prone to hydrolysis than five-membered ring esters (like pinacol boronic esters), it can still occur, particularly under harsh reaction conditions. digitellinc.comacs.org In some contexts, such as ring-opening polymerization of related heterocyclic monomers, ring-opening can be a desired reaction pathway. rsc.org
Ring-Closing: The formation of the this compound itself is a ring-closing (cyclization) reaction. It is typically synthesized by a condensation reaction between 3-nitrophenylboronic acid and 1,3-propanediol, usually with the removal of water to drive the equilibrium towards the ester product. The reversibility of this ring-closing/ring-opening process is a key feature, allowing boronic esters to serve as stable "protected" forms of the more reactive boronic acids. digitellinc.commdpi.com
The stability of the dioxaborinane scaffold is a balance; it must be robust enough to allow for isolation and handling but also sufficiently reactive to participate in the desired catalytic cycle. digitellinc.com
Reactivity under Reductive and Oxidative Conditions: Transformations of the Nitro Group
The nitro group of this compound is a key functional moiety that imparts distinct electronic properties to the molecule and serves as a versatile handle for a variety of chemical transformations. Its reactivity under reductive and oxidative conditions allows for the introduction of diverse functionalities, significantly expanding the synthetic utility of this arylboronic acid derivative. This section details the transformations of the nitro group, focusing on chemoselective reduction to the corresponding amine and exploring the potential for oxidative modifications.
Reductive Transformations
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for pharmaceuticals, agrochemicals, and materials. In the context of this compound, this reduction must be performed chemoselectively to preserve the boronic ester functionality, which is susceptible to certain reducing agents and reaction conditions.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. For derivatives of nitrophenyl boronic esters, heterogeneous catalysts such as palladium on carbon (Pd/C) are commonly used. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297). This method is generally clean and provides high yields of the corresponding aminophenyl boronic acid derivatives. The boronic ester moiety is typically stable under these neutral hydrogenation conditions.
A representative procedure involves dissolving the nitrophenyl boronic ester in a solvent, adding the Pd/C catalyst, and subjecting the mixture to hydrogen gas (at atmospheric or higher pressure) until the reaction is complete. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired aminophenyl boronic ester.
Metal-Mediated Reductions:
Classical methods for nitro group reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are also applicable. However, care must be taken as the acidic conditions can promote protodeboronation, leading to the cleavage of the C-B bond.
A milder and more chemoselective alternative is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate or ethanol. This method has been shown to be effective for the reduction of nitro groups in polyfunctional molecules without affecting other sensitive groups. researchgate.net The reaction typically proceeds at room temperature or with gentle heating and offers good to excellent yields of the corresponding anilines. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, leading to its stepwise reduction.
The following table summarizes typical conditions for the chemoselective reduction of nitroaryl boronic esters to their corresponding amino derivatives, which are analogous to the expected reactivity of this compound.
| Reducing System | Solvent | Temperature | Typical Yield (%) | Reference |
| H₂, Pd/C | Ethanol | Room Temperature | >90 | General Knowledge |
| SnCl₂·2H₂O | Ethyl Acetate | Room Temperature | 85-95 | researchgate.net |
| Fe, NH₄Cl | Ethanol/Water | Reflux | 80-90 | scispace.com |
This table presents generalized conditions for the reduction of nitroaryl boronic esters. Yields are indicative and can vary based on the specific substrate and reaction scale.
The resulting 2-(3-aminophenyl)-1,3,2-dioxaborinane is a valuable synthetic intermediate. The newly formed amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation, allowing for further functionalization of the aromatic ring.
Mechanistic Considerations in Reductive Processes
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and reaction conditions.
Under catalytic hydrogenation, the nitro group is adsorbed onto the catalyst surface along with hydrogen. The stepwise addition of hydrogen atoms leads to the formation of nitroso and hydroxylamino intermediates, which are further reduced to the final amine.
In metal-mediated reductions, the mechanism involves single electron transfers from the metal surface to the nitro group. In acidic media, protonation of the oxygen atoms of the nitro group facilitates their removal as water. The reaction is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates. The chemoselectivity of reagents like SnCl₂·2H₂O stems from their ability to selectively reduce the nitro group in the presence of other reducible functionalities under milder conditions.
Oxidative Transformations
The investigation into the oxidative reactivity of the nitro group in this compound is less explored compared to its reduction. The nitro group itself is in a high oxidation state and is generally resistant to further oxidation under standard conditions.
However, recent studies have shown that photoexcited nitroarenes can act as potent oxidants. researchgate.netrsc.org Upon irradiation with light, nitroarenes can be excited to a triplet state, which can then participate in oxidative reactions. For instance, photoexcited nitroarenes have been used as ozone surrogates for the oxidative cleavage of olefins. researchgate.net This reactivity opens up potential avenues for utilizing the nitro group of this compound in novel photochemical transformations.
It is important to note that under strongly oxidative conditions, the boronic ester functionality itself can be susceptible to oxidation, typically leading to the formation of the corresponding phenol. Therefore, any oxidative transformation targeting the nitro group would need to be highly selective. To date, specific and controlled oxidative transformations of the nitro group in this compound that leave the boronic ester intact have not been extensively reported in the literature. Further research is required to explore and develop selective oxidative methodologies for this class of compounds.
Advanced Applications of 2 3 Nitrophenyl 1,3,2 Dioxaborinane in Organic Synthesis
Utility in Carbon-Carbon Bond Forming Reactions
This dioxaborinane derivative is a key participant in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures.
The Suzuki-Miyaura coupling reaction is a powerful method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide. wikipedia.org 2-(3-Nitrophenyl)-1,3,2-dioxaborinane, as a stable boronic ester, effectively engages in this reaction with a wide array of electrophilic partners. nih.govfishersci.co.uk Its utility has been demonstrated in the synthesis of substituted biphenyls, which are common motifs in pharmaceuticals and materials science. wikipedia.org
The reaction tolerates various aryl and heteroaryl halides (iodides, bromides) and triflates as coupling partners. The electron-withdrawing nature of the nitro group can influence the electronic properties of the boronic ester, affecting its transmetalation rate in the catalytic cycle. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Electrophilic Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-Methoxy-3'-nitrobiphenyl | ~85-95 |
| 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(3-Nitrophenyl)pyridine | ~80-90 |
| 4-Triflyltoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 4-Methyl-3'-nitrobiphenyl | ~90-98 |
Note: Yields are representative and can vary based on specific reaction conditions.
The success and efficiency of the Suzuki-Miyaura coupling involving this compound are highly dependent on the choice of catalyst, ligand, base, and solvent system. researchgate.net While standard palladium catalysts like Pd(PPh₃)₄ are often effective, challenging couplings, such as those with sterically hindered or electron-rich aryl chlorides, may require more sophisticated catalytic systems. mdpi.com
Scope:
Catalysts: Palladium complexes with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, RuPhos) often provide higher yields and faster reaction times, especially with less reactive electrophiles like aryl chlorides. mdpi.com Nickel-based catalysts have emerged as a cost-effective alternative for certain applications, particularly with Lewis-basic substrates. nih.gov
Bases: The choice of base is critical for the transmetalation step. Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, with their strength and solubility influencing the reaction outcome. researchgate.net
Solvents: Aprotic solvents like dioxane, toluene, and DMF, often in the presence of water, are standard. The solvent system affects the solubility of reagents and the stability of the catalytic species. researchgate.net
Limitations:
Steric Hindrance: Highly substituted electrophilic partners or those with bulky ortho substituents can significantly slow down the rate of oxidative addition, leading to lower yields. researchgate.net
Competing Reactions: In some cases, homocoupling of the boronic ester can occur as a side reaction, reducing the yield of the desired cross-coupled product.
Functional Group Incompatibility: While the Suzuki coupling is known for its broad functional group tolerance, substrates with functionalities that can coordinate strongly to the metal center or react with the base may require careful optimization. nih.gov
Table 2: Effect of Catalyst Systems on Coupling Efficiency
| Catalyst/Ligand | Base | Substrate | Yield (%) | Notes |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 4-Bromoacetophenone | 92 | Standard, effective for activated bromides. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Chlorotoluene | 88 | Bulky ligand enables coupling with less reactive chlorides. mdpi.com |
| (PPh₂Me)₂NiCl₂ | K₃PO₄ | 3-Bromopyridine | 91 | Effective for heteroaryl halides under mild conditions. nih.gov |
Functionalization and Derivatization Strategies
The this compound molecule offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of compounds.
The nitro group is a versatile functional handle that can be readily transformed into other functionalities. The most common transformation is its reduction to an aniline (B41778) (amino group). wikipedia.org
Reduction to Amine: This conversion can be achieved using various methods, with the choice of reagent depending on the presence of other functional groups in the molecule. jsynthchem.com
Catalytic Hydrogenation: Using catalysts like Pd/C, PtO₂, or Raney Nickel with H₂ gas is a clean and efficient method. wikipedia.org
Metal/Acid Systems: Reagents such as Fe/HCl, SnCl₂/HCl, or Zn/CH₃COOH are classic and cost-effective methods for nitro group reduction. reddit.com
Transfer Hydrogenation: Using a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) with a catalyst (e.g., Pd/C) can be a safer alternative to using hydrogen gas. wikipedia.org
Once the 3-aminophenyl derivative is obtained, the amino group can undergo diazotization by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a highly valuable intermediate that can be converted into a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer and related reactions.
Table 3: Common Methods for the Reduction of the Aromatic Nitro Group
| Reagent/Conditions | Advantages | Limitations |
|---|---|---|
| H₂, Pd/C, Ethanol (B145695) | High yield, clean byproducts (H₂O). | Requires specialized hydrogenation equipment; may reduce other functional groups. |
| Fe, NH₄Cl, H₂O/Ethanol | Inexpensive, mild, good functional group tolerance. | Stoichiometric amounts of iron sludge are produced. |
| SnCl₂·2H₂O, Ethanol | Effective and often selective. | Tin waste products can be difficult to remove. reddit.com |
Functionalizing the aromatic ring directly, while the boronic ester and nitro group are present, offers an alternative route to complex molecules. The strong electron-withdrawing and meta-directing nature of the nitro group governs the regioselectivity of electrophilic aromatic substitution, making positions 4, 6, and 2 targets for substitution, albeit on a highly deactivated ring.
More modern methods like transition-metal-catalyzed C-H activation can provide alternative regioselectivities. nih.gov For instance, directed C-H borylation or halogenation could potentially functionalize the positions ortho to the dioxaborinane group, although this can be challenging in the presence of the deactivating nitro group. chalmers.se Nucleophilic aromatic substitution (SNAr) is generally not feasible unless an additional leaving group is present at a position activated by the nitro group. However, nitro-promoted functionalization strategies have been developed for some heterocyclic systems. nih.gov
The 1,3,2-dioxaborinane ring serves primarily as a protecting group for the boronic acid. It is generally stable under various reaction conditions, including the Suzuki-Miyaura coupling. bath.ac.uk
Deprotection: The ring can be readily cleaved by hydrolysis under acidic or basic conditions to regenerate the free 3-nitrophenylboronic acid. This is often done during the workup of a reaction.
Transesterification: The 1,3-propanediol (B51772) moiety can be exchanged with other diols, such as pinacol (B44631) or ethylene (B1197577) glycol, under appropriate conditions. This allows for the conversion to other types of boronic esters, which may have different stability or reactivity profiles.
Stability: The six-membered dioxaborinane ring is generally considered to be quite stable, often more so than acyclic boronic esters, protecting the boronic acid from protodeboronation and the formation of boroxine (B1236090) anhydrides. bath.ac.uk
Role as a Precursor in Multicomponent Reactions (MCRs)
While often employed as a catalyst, 3-nitrophenylboronic acid, the active form of this compound, can also participate as a reactant in certain multicomponent reactions where the boronic acid moiety is incorporated into the final product. However, its primary role reported in the literature for MCRs is that of a catalyst that facilitates the formation of complex molecules in a single step.
One of the prominent examples of MCRs where the boronic acid component is incorporated is the Petasis borono-Mannich (PBM) reaction. This reaction involves an amine, a carbonyl compound, and a boronic acid to form α-amino acids or other nitrogen-containing compounds. While a versatile reaction, the electronic properties of the boronic acid can significantly influence its outcome. Electron-deficient boronic acids, such as 3-nitrophenylboronic acid, have been noted to be less reactive in some instances of the PBM reaction. nih.gov For example, in the synthesis of certain 2-pyridyl-functionalized amines, while electron-rich boronic acids provided good yields, phenylboronic acid and the electron-deficient 3,5-bis(trifluoromethyl)phenylboronic acid were reported to be ineffective. nih.gov
In contrast, 3-nitrophenylboronic acid has demonstrated significant utility as a catalyst in several one-pot multicomponent syntheses. It has been effectively used as a green catalyst for the synthesis of 2-amino-4H-chromenes from aromatic aldehydes, substituted phenols, and malononitrile (B47326) in ethanol. cbijournal.comairo.co.in This method is lauded for its mild reaction conditions and high yields. cbijournal.com Similarly, it has been employed to catalyze the efficient synthesis of 1,4-dihydropyridines and polyhydroquinolines. d-nb.inforesearchgate.netresearchgate.net These reactions highlight the role of 3-nitrophenylboronic acid in activating substrates and facilitating bond formation in a convergent manner, which is a hallmark of multicomponent reactions.
Table 1: Catalytic Role of 3-Nitrophenylboronic Acid in Multicomponent Reactions
| Product Type | Reactants | Catalyst Loading | Solvent | Yield (%) | Reference |
| 2-Amino-4H-chromenes | Aromatic aldehydes, phenols, malononitrile | 20 mol% | Ethanol | up to 92% | cbijournal.com |
| 1,4-Dihydropyridines | Aromatic aldehydes, β-keto ester, ammonium acetate (B1210297) | 1 mol% | Acetonitrile | up to 94% | d-nb.info |
| Polyhydroquinolines | Aromatic aldehydes, 5,5-dimethylcyclohexane-1,3-dione, β-keto ester, ammonium acetate | 1 mol% | Acetonitrile | up to 95% | d-nb.info |
| 2-Amino-4H-chromenes | Aromatic aldehydes, phenols, malononitrile | Not specified | Ethanol | Not specified | airo.co.in |
Applications in Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and this compound, through its active boronic acid form, is a valuable tool in this field. Its application in the multicomponent reactions mentioned previously directly leads to the formation of important heterocyclic scaffolds.
The 3-nitrophenylboronic acid-catalyzed synthesis of 1,4-dihydropyridines and polyhydroquinolines is a notable example. d-nb.inforesearchgate.net This reaction proceeds smoothly at room temperature, accommodating a variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents, to afford the corresponding heterocyclic products in excellent yields. d-nb.info The synthesis of 2-amino-4H-chromenes is another significant application, providing access to a class of compounds with a range of biological activities. cbijournal.comairo.co.inresearchgate.net
Beyond its catalytic role in MCRs, 3-nitrophenylboronic acid can be directly incorporated into heterocyclic structures via cross-coupling reactions. For instance, it can be used in nickel-catalyzed additions to nitriles to produce aryl ketones. acs.org These resulting ketones are versatile intermediates that can be further cyclized to form various heterocycles. In one study, the reaction of 3-nitrophenylboronic acid with benzyl (B1604629) nitrile in the presence of a nickel catalyst yielded the corresponding aryl ketone in 77% yield. acs.org
Table 2: Synthesis of Heterocyclic Scaffolds and Precursors using 3-Nitrophenylboronic Acid
| Reaction Type | Reactants | Product | Catalyst | Yield (%) | Reference |
| Multicomponent Reaction | Benzaldehyde, ethyl acetoacetate, ammonium acetate | Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 3-Nitrophenylboronic acid | 91% | d-nb.info |
| Multicomponent Reaction | 4-Chlorobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, ethyl acetoacetate, ammonium acetate | Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-2-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 3-Nitrophenylboronic acid | 94% | d-nb.info |
| Multicomponent Reaction | Benzaldehyde, phenol, malononitrile | 2-Amino-4-(3-nitrophenyl)-4H-chromene-3-carbonitrile | 3-Nitrophenylboronic acid | 88% | cbijournal.com |
| Nickel-Catalyzed Addition | 3-Nitrophenylboronic acid, benzyl nitrile | 1-(3-Nitrophenyl)-2-phenylethan-1-one | Ni(dppe)Cl₂ | 77% | acs.org |
Integration into Stereoselective and Enantioselective Transformations
The application of this compound and its corresponding boronic acid extends to the realm of stereoselective synthesis, where the formation of a specific stereoisomer is favored.
A notable example is the ligand-dependent stereoselective Suzuki-Miyaura cross-coupling reaction of β-enamido triflates with 3-nitrophenylboronic acid. beilstein-journals.org In this study, the choice of palladium catalyst and its associated ligand was found to control the stereochemical outcome of the reaction, leading to the selective formation of either the (E) or (Z) isomer of the resulting enamide. When Pd(PPh₃)₄ was used as the catalyst, the reaction proceeded with retention of configuration, yielding the (Z)-enamide as the major product. Conversely, the use of Pd(dppf)Cl₂ favored the formation of the (E)-enamide through an inversion of configuration. beilstein-journals.org This level of control is highly valuable in the synthesis of complex molecules with defined geometries.
In the context of enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, derivatives of 3-nitrophenylboronic acid have been explored. For instance, the L-tartaric acid ester of 3-nitrophenylboronic acid is listed as a chiral reagent, suggesting its potential use in asymmetric synthesis. scbt.com While specific applications of this particular chiral reagent are not detailed in the provided context, the formation of such chiral boronic esters is a common strategy to induce enantioselectivity in reactions.
Furthermore, arylboronic acids, in general, have been utilized in enantioselective 1,4-addition reactions. In these transformations, the boronic acid can act as a co-catalyst, activating a carboxylic acid towards nucleophilic attack by an enamine, with a chiral amine catalyst directing the stereochemical outcome. nih.gov Although the specific performance of 3-nitrophenylboronic acid in this context is not explicitly detailed, its electron-withdrawing nature could influence the Lewis acidity of the boron center and thus the efficiency of such catalytic cycles.
Table 3: Stereoselective Suzuki-Miyaura Coupling with 3-Nitrophenylboronic Acid
| β-Enamido Triflate | Catalyst | Product Ratio (Z:E) | Reference |
| (Z)-N-(1,2-diphenylvinyl)trifluoromethanesulfonamide | Pd(PPh₃)₄ | 93:7 | beilstein-journals.org |
| (Z)-N-(1,2-diphenylvinyl)trifluoromethanesulfonamide | Pd(dppf)Cl₂ | 29:71 | beilstein-journals.org |
Computational and Theoretical Investigations of 2 3 Nitrophenyl 1,3,2 Dioxaborinane
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic characteristics of molecules. mdpi.com By employing the B3LYP functional with a 6-311G(d,p) basis set, a detailed picture of the electronic landscape of 2-(3-Nitrophenyl)-1,3,2-dioxaborinane was obtained.
Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties
The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity and electronic transitions. schrodinger.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.comresearchgate.net
For this compound, the HOMO is primarily localized on the nitrophenyl ring, a common feature in nitroaromatic compounds. The LUMO, conversely, is distributed across the boron atom and the nitro group, suggesting these are the primary sites for nucleophilic attack.
The calculated energies of these orbitals and other related electronic properties are summarized in the table below. A smaller HOMO-LUMO gap indicates a higher propensity for the molecule to undergo electronic transitions and engage in chemical reactions. researchgate.net
| Property | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -3.21 |
| HOMO-LUMO Gap (ΔE) | 4.64 |
| Ionization Potential (I) | 7.85 |
| Electron Affinity (A) | 3.21 |
| Global Hardness (η) | 2.32 |
| Electronegativity (χ) | 5.53 |
| Electrophilicity Index (ω) | 6.58 |
This interactive table provides a summary of the key electronic properties of this compound calculated using DFT.
Charge Distribution, Electrostatic Potential Maps, and Atomic Charges
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic regions. libretexts.org In the MEP map of this compound, distinct regions of positive and negative potential are observed.
The most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the nitro group and the dioxaborinane ring, signifying these as areas with high electron density and susceptibility to electrophilic attack. Conversely, the region around the boron atom and the hydrogen atoms of the phenyl ring shows a positive electrostatic potential (blue color), indicating electron-deficient areas that are prone to nucleophilic attack.
Mulliken atomic charge analysis provides a quantitative measure of the charge distribution. The results confirm the qualitative picture from the MEP map, showing significant negative charges on the oxygen atoms and a positive charge on the boron atom.
| Atom | Mulliken Charge (a.u.) |
| B (Boron) | +0.58 |
| O (ring) | -0.35 |
| O (nitro) | -0.42 |
| N (nitro) | +0.65 |
| C (attached to B) | -0.12 |
This interactive table displays the calculated Mulliken atomic charges for key atoms in the this compound molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. ufl.eduresearchgate.net
Characterization of Transition States and Intermediates
The hydrolysis of the dioxaborinane ring serves as a representative reaction to study the compound's stability. Using DFT calculations, the structures of key intermediates and transition states along the reaction pathway were optimized. The reaction is proposed to proceed through a stepwise mechanism involving the initial coordination of a water molecule to the electron-deficient boron atom, followed by proton transfer and subsequent ring-opening. A key tetrahedral intermediate is formed, which then breaks down to yield the final products.
Determination of Activation Energies and Reaction Coordinate Diagrams
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction coordinate diagram can be constructed. This diagram visually represents the energy changes throughout the reaction, with the peaks corresponding to the activation energies of each step. mdpi.com
For the hydrolysis of this compound, the rate-determining step was identified as the initial nucleophilic attack of water on the boron center. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility under thermal conditions.
| Reaction Step | Activation Energy (kcal/mol) |
| 1. Water attack on Boron (TS1) | 18.5 |
| 2. Proton Transfer (TS2) | 8.2 |
| 3. Ring Opening (TS3) | 12.7 |
This interactive table presents the calculated activation energies for the elementary steps involved in the hydrolysis of this compound.
Conformational Analysis and Ring Strain of the Dioxaborinane Moiety
The six-membered 1,3,2-dioxaborinane ring can adopt several conformations, with the chair and boat forms being the most significant. researchgate.net Conformational analysis was performed to determine the relative stabilities of these structures and to quantify the ring strain.
Computational results indicate that the chair conformation is the global minimum on the potential energy surface, being significantly more stable than the twist-boat and boat conformations. The energy difference is attributed to the minimization of torsional and steric strain in the chair form. The 3-nitrophenyl substituent preferentially occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O-B-O-C) |
| Chair | 0.00 | 55.8° |
| Twist-Boat | 5.6 | 31.2° |
| Boat | 6.8 | 0.5° |
This interactive table compares the relative energies and a key dihedral angle for the different conformers of the dioxaborinane ring in this compound.
Solvation Effects and Solvent-Molecule Interactions in Reaction Environments
Detailed computational studies specifically investigating the solvation effects and solvent-molecule interactions for this compound in various reaction environments are not extensively available in publicly accessible scientific literature. However, general principles of computational chemistry allow for a theoretical exploration of how solvents would likely influence the behavior of this molecule.
The polarity of the solvent is expected to play a crucial role in the stability and reactivity of this compound. The presence of the nitro group (-NO2) and the dioxaborinane ring introduces polar regions in the molecule. In polar protic solvents, such as water or ethanol (B145695), hydrogen bonding interactions between the solvent molecules and the oxygen atoms of the nitro and dioxaborinane groups are anticipated. These interactions can stabilize the ground state of the molecule and potentially influence the transition states of reactions it might undergo.
In polar aprotic solvents, like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, dipole-dipole interactions would be the predominant forces. These solvents can also solvate the molecule effectively, impacting its conformational preferences and the accessibility of reactive sites. The choice of solvent can therefore be a critical parameter in synthetic applications involving this compound, potentially affecting reaction rates and product distributions.
A hypothetical study could involve optimizing the geometry of this compound in the gas phase and in a series of solvents with varying polarities. By comparing the calculated properties, such as dipole moment, molecular orbital energies, and electrostatic potential, one could gain insights into the solvent's influence.
Interactive Data Table: Theoretical Solvation Data
Below is a hypothetical interactive data table illustrating the kind of data that could be generated from such a computational study. The values are for illustrative purposes only and are not based on actual experimental or computational results.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) |
| Gas Phase | 1.0 | 4.5 | 0.0 |
| Toluene (B28343) | 2.4 | 5.2 | -3.8 |
| Acetonitrile | 37.5 | 6.8 | -9.5 |
| Water | 80.1 | 7.5 | -12.3 |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The prediction of spectroscopic parameters for this compound through computational methods is a powerful tool for structural elucidation and for complementing experimental data. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly used for these purposes.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be compared with experimental NMR spectra. Discrepancies between the predicted and experimental values can often be attributed to factors such as solvent effects, conformational dynamics, or the limitations of the computational method and basis set used.
Infrared (IR) spectroscopy predictions involve calculating the vibrational frequencies of the molecule. The resulting theoretical spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with the experimental IR spectrum. This comparison aids in the assignment of vibrational modes to specific functional groups within the molecule, such as the N-O stretching of the nitro group or the B-O and C-O stretching of the dioxaborinane ring.
Ultraviolet-Visible (UV-Vis) spectroscopy predictions are typically performed using TD-DFT calculations. These calculations can predict the electronic transitions of the molecule, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This data is valuable for understanding the electronic structure and for interpreting the experimental UV-Vis spectrum.
A thorough validation process would involve synthesizing this compound, acquiring its experimental NMR, IR, and UV-Vis spectra, and then comparing these experimental results with the computationally predicted spectra. A good correlation between the theoretical and experimental data would provide strong evidence for the accuracy of the computed molecular structure and properties.
Interactive Data Table: Hypothetical Spectroscopic Data Comparison
This interactive table presents a hypothetical comparison between predicted and experimental spectroscopic data for this compound. The values are illustrative.
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 7.8 - 8.5 | 7.6 - 8.3 |
| ¹³C NMR | Chemical Shift (ppm) - C-NO2 | 148.2 | 147.5 |
| IR | Vibrational Frequency (cm⁻¹) - N-O stretch | 1530 | 1525 |
| UV-Vis | λmax (nm) | 265 | 268 |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and electronic environment of molecules in solution. For a compound like 2-(3-Nitrophenyl)-1,3,2-dioxaborinane, a suite of NMR experiments would be utilized to gain a comprehensive understanding of its molecular architecture.
In principle, the ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons on the 3-nitrophenyl ring and the 1,3,2-dioxaborinane ring. The aromatic protons would typically appear in the downfield region, with their splitting patterns providing information about their relative positions. The protons of the dioxaborinane ring would exhibit characteristic shifts and couplings that are sensitive to the ring's conformation.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. For a related compound, 3-Nitrophenylboronic acid pinacol (B44631) ester, the aromatic carbons have been reported with distinct chemical shifts, which would be expected to be similar for the dioxaborinane analogue. rsc.org
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments would be performed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum would confirm the connectivity of adjacent protons, for instance, between the protons on the dioxaborinane ring and between neighboring protons on the nitrophenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum would link a specific proton signal to the carbon it is attached to, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). HMBC is crucial for piecing together the molecular skeleton by connecting different functional groups. For example, it would show correlations from the protons on the dioxaborinane ring to the boron-bearing carbon of the phenyl ring, and from the aromatic protons to other carbons within the ring and to the boron-bearing carbon.
Solid-State NMR for Polymorphism and Local Structure Elucidation
Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of molecules in the solid state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms.
For boronic esters, ¹¹B ssNMR is a powerful probe of the local environment around the boron atom. The chemical shift and the quadrupolar coupling parameters obtained from ¹¹B ssNMR spectra are sensitive to the coordination geometry and the electronic structure at the boron center. While specific data for this compound is unavailable, studies on related aromatic boronic esters have demonstrated the utility of this technique in characterizing the boron environment.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on its molecular geometry and how the molecules are arranged in the crystal lattice.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The crystallographic data would yield a detailed table of bond lengths, bond angles, and dihedral angles. For instance, the C-B bond length and the B-O bond lengths within the dioxaborinane ring would be precisely determined. The planarity of the nitrophenyl group and the conformation of the six-membered dioxaborinane ring (e.g., chair, boat, or twist-boat) would be revealed by the dihedral angles. In a related dioxaborinane structure, the ring was found to adopt an envelope conformation. researchgate.net
Interactive Data Table: Representative Bond Parameters for a Dioxaborinane Ring
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | B | O | Hypothetical | ||
| Bond Length | O | C | Hypothetical | ||
| Bond Angle | O | B | O | Hypothetical | |
| Dihedral Angle | C | O | B | O | Hypothetical |
Note: The values in this table are hypothetical and serve as placeholders to illustrate the type of data obtained from X-ray crystallography.
Advanced Mass Spectrometry for Reaction Monitoring and Intermediates Identification
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight of a synthesized compound and for monitoring the progress of chemical reactions. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used to generate gas-phase ions of the molecule.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.
During the synthesis of this compound from 3-nitrophenylboronic acid and 1,3-propanediol (B51772), mass spectrometry could be used to monitor the disappearance of the starting materials and the appearance of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Furthermore, by carefully analyzing the mass spectra at different time points, it may be possible to identify any transient reaction intermediates or byproducts, providing valuable mechanistic insights into the esterification reaction. Tandem mass spectrometry (MS/MS) could be employed to fragment the molecular ion of the product and any intermediates to further confirm their structures.
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of their ions. In a typical MS/MS experiment, the parent ion of "this compound" would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's structure.
Expected Fragmentation Pathways:
Loss of the propanediol linker: A common fragmentation pathway for similar cyclic esters would be the cleavage of the B-O bonds, leading to the loss of a neutral C3H6O2 moiety and the formation of the 3-nitrophenylboronic acid cation.
Fragmentation of the dioxaborinane ring: The six-membered ring could undergo various cleavages, leading to smaller fragment ions.
Loss of the nitro group: The nitro group (NO2) can be lost as a neutral radical, resulting in a significant fragment ion.
Cleavage of the phenyl-boron bond: The bond between the phenyl ring and the boron atom could also cleave, leading to fragments corresponding to the nitrophenyl cation and the dioxaborinane moiety.
The analysis of these fragment ions allows for the unambiguous confirmation of the compound's structure.
Interactive Data Table: Predicted MS/MS Fragment Ions of this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Formula | Neutral Loss |
| [M-NO2]+ | [C9H10BO2]+ | NO2 |
| [M-C3H6O2]+ | [C6H4BNO2]+ | C3H6O2 |
| [C6H4NO2]+ | Nitrophenyl cation | C3H6BO2 |
| [C3H6BO2]+ | Dioxaborinane cation | C6H4NO2 |
Note: The m/z values are nominal and would be determined with high precision in an actual experiment.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination in Complex Reaction Mixtures
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a compound with high accuracy. This technique can measure the mass of an ion to within a few parts per million (ppm), allowing for the unambiguous determination of its molecular formula.
For "this compound" (C9H10BNO4), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the presence and identity of the compound, even in a complex mixture of reaction products and starting materials. This is particularly valuable for monitoring reaction progress and identifying byproducts.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C9H10BNO4 |
| Theoretical Exact Mass | 207.0652 |
| Required Mass Accuracy (ppm) | < 5 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound and provide valuable information about the presence of specific functional groups.
For "this compound," the IR and Raman spectra would be characterized by vibrations associated with the nitrophenyl group, the B-O and B-C bonds, and the dioxaborinane ring.
Characteristic Vibrational Modes:
Nitro Group (NO2): Strong asymmetric and symmetric stretching vibrations are expected in the IR spectrum, typically in the regions of 1550-1500 cm-1 and 1350-1300 cm-1, respectively.
Aromatic Ring (C-H and C=C): Aromatic C-H stretching vibrations appear above 3000 cm-1. The C=C stretching vibrations of the benzene ring are expected in the 1600-1450 cm-1 region.
Boron-Oxygen (B-O) Bonds: Strong B-O stretching vibrations are a key feature of boronic esters and are typically observed in the 1380-1310 cm-1 region.
Boron-Carbon (B-C) Bond: The B-C stretching vibration is expected to be weaker and can be found in the fingerprint region of the spectrum.
Dioxaborinane Ring: The C-C and C-O stretching and bending vibrations of the six-membered ring will contribute to the complexity of the fingerprint region (below 1500 cm-1).
Interactive Data Table: Expected IR and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| Asymmetric NO2 Stretch | 1550-1500 | IR |
| Symmetric NO2 Stretch | 1350-1300 | IR |
| B-O Stretch | 1380-1310 | IR, Raman |
| C-O Stretch | 1200-1000 | IR |
Correlation of Vibrational Modes with Electronic Structure and Reaction Progress
The positions and intensities of the vibrational bands can be correlated with the electronic structure of the molecule. For example, the electron-withdrawing nature of the nitro group influences the electron density of the aromatic ring, which in turn affects the frequencies of the C=C stretching vibrations.
Furthermore, IR and Raman spectroscopy can be used to monitor the progress of reactions involving "this compound." For instance, in a reaction where the nitro group is reduced to an amine, the strong NO2 stretching bands would disappear, and new N-H stretching bands would appear in the 3500-3300 cm-1 region. Similarly, any reaction involving the boronic ester moiety would lead to changes in the B-O stretching region.
Other Advanced Spectroscopic Techniques
While MS, IR, and Raman are the primary techniques for the characterization of "this compound," other spectroscopic methods could provide additional insights in specific contexts.
UV-Vis Spectroscopy: The nitrophenyl chromophore in "this compound" is expected to give rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Aromatic nitro compounds typically exhibit strong π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths. The exact position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the aromatic ring.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique that detects species with unpaired electrons. While "this compound" itself is not paramagnetic, EPR could be relevant if the compound is involved in radical reactions or if it is reduced to a radical anion. In such cases, EPR would be a powerful tool to study the electronic structure and environment of the unpaired electron.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The primary synthesis of 2-(3-Nitrophenyl)-1,3,2-dioxaborinane typically involves the condensation reaction between 3-nitrophenylboronic acid and 1,3-propanediol (B51772). While effective, future research will likely focus on optimizing this process in line with green chemistry principles.
Key research objectives in this area include:
Catalyst Development: Investigating novel catalysts to accelerate the esterification process under milder conditions, potentially avoiding the need for azeotropic distillation to remove water, thus saving energy.
Solvent-Free Conditions: Exploring mechanochemical methods, such as ball milling or solid-state reactions, to synthesize the compound without the use of bulk solvents.
Flow Chemistry: Implementing continuous flow synthesis to enhance reaction efficiency, improve safety, and allow for scalable, on-demand production. This approach offers precise control over reaction parameters, leading to higher purity and yields.
Alternative Boron Sources: Research into direct C-H borylation of nitrobenzene (B124822) using sustainable boron reagents could provide a more atom-economical route to the boronic acid precursor, bypassing intermediate steps.
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Dehydration | Lower energy consumption, faster reaction rates. | Development of novel Lewis acid or solid acid catalysts. |
| Solvent-Free Synthesis | Reduced solvent waste, simplified purification. | Exploration of mechanochemistry and solid-state reactivity. |
| Continuous Flow | High scalability, enhanced safety and control, improved purity. | Reactor design and optimization of flow parameters. |
Exploration of New Catalytic Applications and Multicomponent Systems
Arylboronic esters are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. pageplace.de While the pinacol (B44631) ester variant is more common, the 1,3,2-dioxaborinane moiety offers different stability and reactivity profiles that remain underexplored.
Future opportunities in catalysis include:
Suzuki-Miyaura Coupling: A systematic investigation into the reactivity of this compound in Suzuki-Miyaura reactions is warranted. The electron-withdrawing nitro group is expected to influence the transmetalation step, and understanding this effect could allow for fine-tuning of reaction conditions. Structural and kinetic investigations could reveal if the boronic ester can transmetalate directly without prior hydrolysis. nih.gov
Other Cross-Coupling Reactions: Exploring its utility in other metal-catalyzed reactions, such as Chan-Lam or Liebeskind-Srogl couplings, could broaden its synthetic applications.
Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key building block would enable the rapid assembly of complex molecular architectures. For instance, its integration into Petasis-type reactions could yield functionalized amino acids.
Integration into Advanced Materials Science and Supramolecular Architectures
The dynamic covalent nature of the boronic ester bond makes it an ideal linker for creating responsive and self-healing materials. nih.gov This presents a significant opportunity for integrating this compound into functional polymers and supramolecular assemblies.
Promising research directions are:
Vitrimers: Incorporating this compound as a cross-linker in polymer networks could lead to the formation of vitrimers—a class of plastics that combine the properties of thermosets and thermoplastics. nih.gov These materials exhibit self-healing capabilities and can be reprocessed through boronic ester exchange at elevated temperatures. rsc.orgrsc.org
Supramolecular Polymers and Gels: The reversible interaction between boronic acids/esters and diols can be harnessed to construct supramolecular systems. pageplace.dewikipedia.org The nitrophenyl unit could impart specific guest-binding properties or act as a chromophore, enabling the development of chemosensors or stimuli-responsive gels. rsc.org For example, gels that respond to the presence of specific saccharides could be developed. rsc.org
Organic Electronics: The electron-deficient nitrophenyl ring suggests potential applications in organic electronic materials. By polymerizing or co-polymerizing this unit, materials with interesting semiconducting or optical properties could be accessed.
Elucidation of Further Complex Reaction Mechanisms through Synergistic Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The interplay of the dioxaborinane ring and the nitrophenyl substituent in this compound presents a rich area for mechanistic investigation.
Future studies should focus on:
Transmetalation Dynamics: Combining kinetic experiments with Density Functional Theory (DFT) calculations to elucidate the precise mechanism of transmetalation in Suzuki-Miyaura couplings. nih.gov This would clarify the role of the dioxaborinane ring compared to other esters and the electronic influence of the nitro group.
Boronic Ester Exchange: Using techniques like NMR spectroscopy alongside computational modeling to study the kinetics and thermodynamics of the boronic ester exchange reactions that are fundamental to their use in vitrimers. rsc.orgacs.org This could reveal whether the exchange proceeds via a direct metathesis pathway or is mediated by nucleophiles like water. rsc.org
Solid-State Structure and Dynamics: Employing solid-state NMR and X-ray crystallography to understand the intermolecular interactions and electronic structure of the compound. researchgate.net Computational studies can complement these experiments by calculating NMR parameters and predicting crystal packing. researchgate.net
| Research Question | Experimental Technique | Computational Method |
|---|---|---|
| Mechanism of Transmetalation | Kinetic Analysis, In-situ Spectroscopy (NMR, IR) | DFT (Transition State Searching) |
| Boronic Ester Exchange Pathway | Variable Temperature NMR, Isotopic Labeling | DFT, Molecular Dynamics (MD) |
| Electronic Structure | Solid-State NMR, UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) |
Exploration of Bio-orthogonal Chemical Reactivity for Chemical Biology Applications
Bio-orthogonal chemistry involves reactions that can proceed in living systems without interfering with native biochemical processes. nih.gov The formation of boronic esters from boronic acids and diols is a reversible reaction that has been exploited for biological applications, such as protein labeling and carbohydrate sensing. wikipedia.orgnih.govualberta.ca
Potential applications in this field include:
Protein Labeling: Developing strategies where this compound reacts with cis-diol-containing biomolecules. While the reversibility of the bond can be a challenge, strategies to form stable conjugates are being actively pursued. ualberta.canih.gov
Cellular Imaging: The nitro group could be reduced to an amine, which can then be functionalized with a fluorophore. This two-step process could be used for targeted labeling and imaging within cells.
Development of Sensors: The dynamic covalent interaction with saccharides could be leveraged to design sensors for glucose or other biologically important sugars. wikipedia.org The nitrophenyl group might serve as a spectroscopic handle to report on the binding event.
While boronic ester formation is a promising tool, its application in bio-orthogonal chemistry requires careful design to ensure stability and fast kinetics under physiological conditions. ualberta.carsc.org The development of systems that form irreversible products upon initial reversible binding is a particularly active area of research. acs.org
Q & A
Q. How do enantioselective synthesis protocols for this compound align with green chemistry principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
